Cas no 2228358-10-7 (2-(diethoxymethyl)butanoic acid)

2-(Diethoxymethyl)butanoic acid is a versatile intermediate in organic synthesis, characterized by its diethoxy acetal-protected aldehyde functionality and carboxylic acid group. This compound is particularly useful in the preparation of fine chemicals, pharmaceuticals, and agrochemicals due to its reactivity in nucleophilic addition and condensation reactions. The diethoxymethyl group enhances stability, allowing for controlled release of the aldehyde moiety under mild acidic conditions. Its butanoic acid backbone further enables derivatization for applications in peptide synthesis and chiral auxiliaries. The compound’s balanced hydrophilicity and lipophilicity make it suitable for use in both aqueous and organic media, offering flexibility in synthetic routes.
2-(diethoxymethyl)butanoic acid structure
2228358-10-7 structure
Product Name:2-(diethoxymethyl)butanoic acid
CAS No:2228358-10-7
MF:C9H18O4
MW:190.236823558807
CID:5902345
PubChem ID:53445318
Update Time:2025-10-29

2-(diethoxymethyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(diethoxymethyl)butanoic acid
    • ethyl 3,3-diethoxypropionic acid
    • EN300-1738326
    • SCHEMBL240145
    • 2228358-10-7
    • Inchi: 1S/C9H18O4/c1-4-7(8(10)11)9(12-5-2)13-6-3/h7,9H,4-6H2,1-3H3,(H,10,11)
    • InChI Key: BPOVVZALLGKWNR-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C(=O)O)CC)OCC

Computed Properties

  • Exact Mass: 190.12050905g/mol
  • Monoisotopic Mass: 190.12050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.8Ų

2-(diethoxymethyl)butanoic acid Pricemore >>

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Additional information on 2-(diethoxymethyl)butanoic acid

Comprehensive Analysis of 2-(Diethoxymethyl)butanoic Acid (CAS No. 2228358-10-7): Properties, Applications, and Industry Trends

2-(Diethoxymethyl)butanoic acid (CAS No. 2228358-10-7) is a specialized organic compound gaining attention in pharmaceutical intermediates, agrochemical synthesis, and material science. This branched-chain carboxylic acid derivative features unique structural characteristics due to its diethoxymethyl functional group, which enhances solubility and reactivity in various chemical processes. Recent studies highlight its potential as a versatile building block for synthesizing complex molecules, particularly in asymmetric catalysis and green chemistry applications.

The compound's molecular formula C9H18O4 and molecular weight 190.24 g/mol make it suitable for precision synthesis. Researchers emphasize its role in developing biodegradable polymers, aligning with the global shift toward sustainable materials. Industry reports indicate growing demand for 2-(diethoxymethyl)butanoate derivatives in flavor/fragrance formulations, where its ester forms contribute to fruity olfactory profiles. Analytical techniques like HPLC purity testing and NMR structural confirmation are critical for quality control in commercial production.

Emerging applications include its use as a ligand precursor in transition metal catalysis, particularly for C-C bond formation reactions. Patent literature reveals innovative methods for enantioselective synthesis using this compound, addressing pharmaceutical industry needs for chiral intermediates. Environmental considerations drive research into solvent-free preparation methods, with microwave-assisted synthesis showing promising yield improvements (>85%). The compound's logP value ~1.2 suggests favorable membrane permeability, sparking interest in prodrug development for enhanced bioavailability.

Market analysts project compound growth in APAC pharmaceutical hubs, where manufacturers optimize cost-effective synthetic routes. Regulatory compliance with REACH/ICH guidelines ensures safety in industrial applications. Technical discussions frequently address stability under acidic conditions and storage recommendations (2-8°C under nitrogen). Recent publications demonstrate its utility in multi-component reactions for constructing heterocyclic frameworks, a hot topic in medicinal chemistry innovation.

Quality specifications typically require ≥98% purity by GC analysis, with strict limits on residual solvent content. The diethoxymethyl protecting group strategy offers advantages over traditional acetal protections in multi-step syntheses. Process chemists highlight its compatibility with flow chemistry systems, enabling continuous manufacturing – a key trend in Industry 4.0 chemical production. Comparative studies show superior performance versus linear-chain analogs in certain esterification kinetics.

Advanced research explores computational modeling of its conformational behavior, aiding molecular design optimization. The compound's vapor pressure characteristics make it suitable for controlled-release formulations. Industry workshops increasingly discuss scalability challenges and byproduct management during large-scale production. Its emerging role in bio-based plasticizers aligns with circular economy initiatives, particularly in PVC alternative development.

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